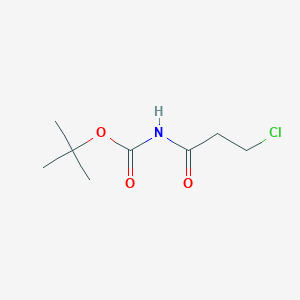
t-Butyl beta-chloropropionylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl beta-chloropropionylcarbamate, also known as BOC-Cl-PCA, is a chemical compound that is widely used in scientific research applications. It is a carbamate derivative that has a chloro group and a t-butyl group attached to the carbonyl carbon. BOC-Cl-PCA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
T-Butyl beta-chloropropionylcarbamate acts as a carbamate protecting group for amino groups in peptide synthesis. It reacts with the amino group to form a stable carbamate linkage, which protects the amino group from further reactions. The carbamate group can be removed by treatment with acid, which regenerates the free amino group.
Efectos Bioquímicos Y Fisiológicos
T-Butyl beta-chloropropionylcarbamate does not have any biochemical or physiological effects on its own. It is used as a reagent in synthetic reactions and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using t-Butyl beta-chloropropionylcarbamate in lab experiments are its high yield of synthesis, ease of purification, and versatility in synthetic reactions. The limitations of using t-Butyl beta-chloropropionylcarbamate are its toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the use of t-Butyl beta-chloropropionylcarbamate include its application in the synthesis of new carbamate derivatives of amino acids and peptides. It can also be used in the synthesis of new drugs and pharmaceuticals. The development of new methods for the removal of the carbamate protecting group is also an area of future research.
Aplicaciones Científicas De Investigación
T-Butyl beta-chloropropionylcarbamate is widely used in scientific research as a reagent for the protection of amino groups in peptide synthesis. It is also used as a reagent for the synthesis of carbamate derivatives of amino acids and peptides. t-Butyl beta-chloropropionylcarbamate is a versatile reagent that can be used in a variety of synthetic reactions.
Propiedades
Número CAS |
120158-04-5 |
|---|---|
Nombre del producto |
t-Butyl beta-chloropropionylcarbamate |
Fórmula molecular |
C8H14ClNO3 |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloropropanoyl)carbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |
Clave InChI |
QGCMSTMUCHUCCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
SMILES canónico |
CC(C)(C)OC(=O)NC(=O)CCCl |
Sinónimos |
Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
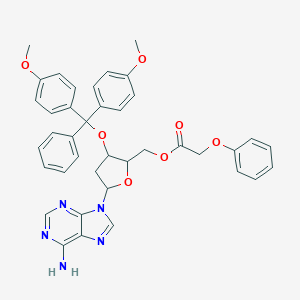
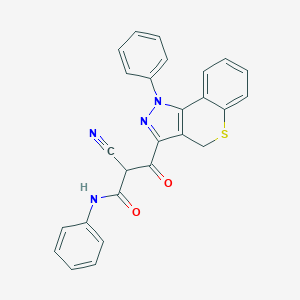
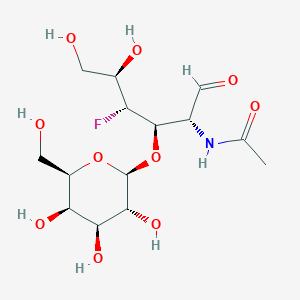
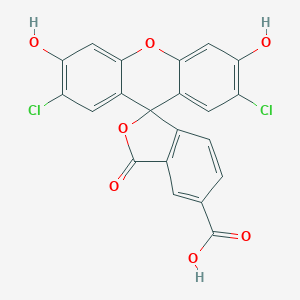
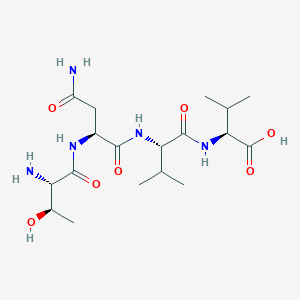
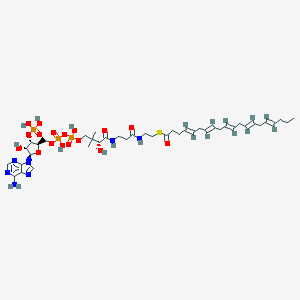
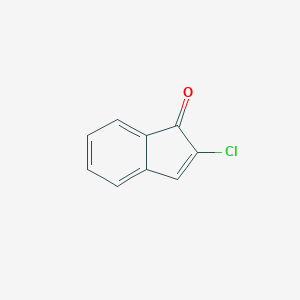
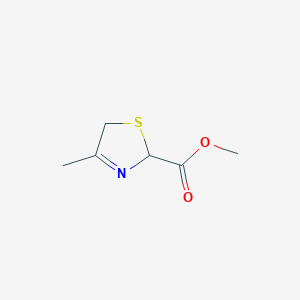
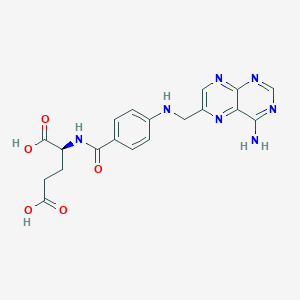
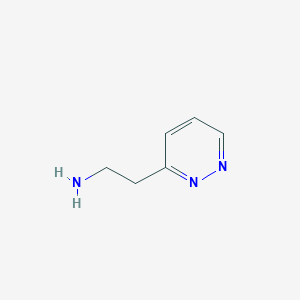
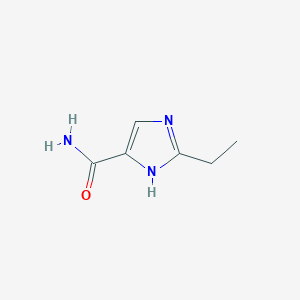
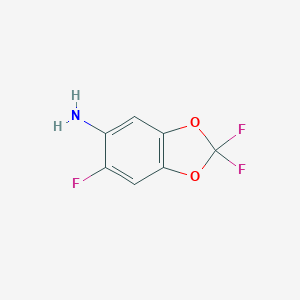
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)